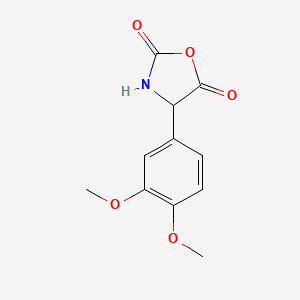
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features an azido group, a difluorophenyl ring, and a triazole moiety
Preparation Methods
The synthesis of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Azidation: The intermediate is then subjected to azidation using sodium azide (NaN3) under controlled conditions to introduce the azido group.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The azido group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate), and controlled temperatures.
Scientific Research Applications
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal and antibacterial agent due to the presence of the triazole moiety, which is known for its biological activity.
Materials Science: The azido group allows for the compound’s incorporation into polymer matrices, enhancing the properties of materials such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with molecular targets:
Molecular Targets: The triazole moiety can bind to enzymes or receptors, inhibiting their activity. The azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules.
Pathways Involved: The compound may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. In materials science, the azido group can participate in cross-linking reactions, enhancing material properties.
Comparison with Similar Compounds
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with similar compounds:
-
Similar Compounds
- 1-Azido-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
-
Uniqueness: : The presence of both the azido group and the difluorophenyl ring in this compound makes it unique. The difluorophenyl ring enhances its stability and biological activity, while the azido group provides versatility in chemical modifications.
Properties
Molecular Formula |
C11H10F2N6O |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
1-azido-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F2N6O/c12-8-1-2-9(10(13)3-8)11(20,4-16-18-14)5-19-7-15-6-17-19/h1-3,6-7,20H,4-5H2 |
InChI Key |
ULYIXCIRKSQBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN=[N+]=[N-])(CN2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
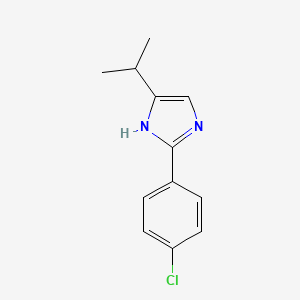
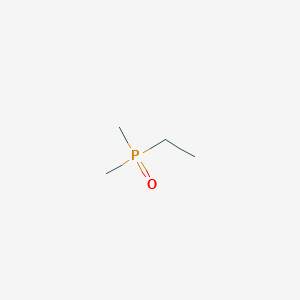


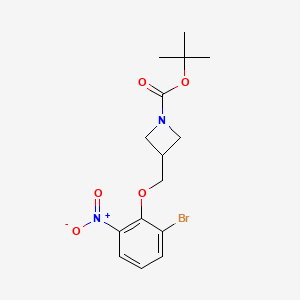
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
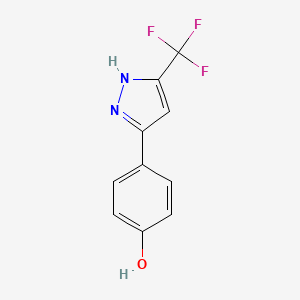


![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)

![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
